![molecular formula C13H18N2O2 B7510742 N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7510742.png)
N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide
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Overview
Description
N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide is a compound that belongs to the class of oxazolidinones. It has been widely studied for its potential therapeutic applications in treating bacterial infections.
Mechanism of Action
The mechanism of action of N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide involves inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit of the bacterial ribosome, preventing the formation of the initiation complex and thereby inhibiting protein synthesis.
Biochemical and Physiological Effects:
N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide has been found to exhibit low toxicity and high selectivity towards bacterial cells. It has been shown to have minimal effects on mammalian cells, indicating its potential as a safe and effective antibacterial agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide is its broad-spectrum antibacterial activity. It has been found to be effective against both gram-positive and gram-negative bacteria, including multidrug-resistant strains. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain formulations.
Future Directions
There are several future directions for research on N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide. One potential area of focus is the development of more effective formulations that can improve the solubility and bioavailability of the compound. Another area of interest is the investigation of the potential synergistic effects of combining N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide with other antibacterial agents. Additionally, further studies are needed to explore the potential of this compound for treating bacterial infections in vivo and to evaluate its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis method of N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide involves the reaction of 5-methyl-1,2-oxazol-3-ylmethanol with N-methylcyclohex-3-ene-1-carboxamide in the presence of a catalyst. The reaction proceeds through an intermediate, which is then converted to the final product through a series of steps involving purification and isolation.
Scientific Research Applications
N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide has been extensively studied for its potential therapeutic applications in treating bacterial infections. It has been found to exhibit potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
properties
IUPAC Name |
N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-8-12(14-17-10)9-15(2)13(16)11-6-4-3-5-7-11/h3-4,8,11H,5-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXZFXXYBANCSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN(C)C(=O)C2CCC=CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide |
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